molecular formula C79H84Cl3N9O24 B12664082 Vancomycin, N3'-(4'-chloro(1,1'-biphenyl)-4-yl)methyl- CAS No. 300582-65-4

Vancomycin, N3'-(4'-chloro(1,1'-biphenyl)-4-yl)methyl-

Cat. No.: B12664082
CAS No.: 300582-65-4
M. Wt: 1649.9 g/mol
InChI Key: NUGCUVZKRIIKBF-OJFWVPHPSA-N
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Description

Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is a derivative of vancomycin, a well-known antibiotic used to treat severe bacterial infections. This compound is of interest due to its potential enhanced antibacterial properties, particularly against antibiotic-resistant bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- typically involves a multi-step process. One common method includes the Suzuki-coupling reaction, where a boronic acid derivative of vancomycin is coupled with a halogenated biphenyl compound under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed.

Chemical Reactions Analysis

Types of Reactions

Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of biphenyl substitution on antibiotic activity.

    Biology: Investigated for its potential to overcome bacterial resistance mechanisms.

    Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.

    Industry: Potential use in the development of new antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls . This binding inhibits cell wall synthesis, leading to bacterial cell death. The biphenyl substitution may enhance binding affinity or alter the compound’s ability to evade bacterial resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: The parent compound, widely used as an antibiotic.

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

    Dalbavancin: A semi-synthetic lipoglycopeptide antibiotic.

Uniqueness

Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is unique due to its biphenyl substitution, which may confer enhanced antibacterial properties and improved efficacy against resistant strains compared to its parent compound, vancomycin .

Properties

CAS No.

300582-65-4

Molecular Formula

C79H84Cl3N9O24

Molecular Weight

1649.9 g/mol

IUPAC Name

(1S,2R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64?,65+,66+,67-,69+,70+,78-,79-/m0/s1

InChI Key

NUGCUVZKRIIKBF-OJFWVPHPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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